molecular formula C6H10N4 B12441328 2-(Hydrazinylmethyl)-5-methylpyrazine CAS No. 1016533-76-8

2-(Hydrazinylmethyl)-5-methylpyrazine

Cat. No.: B12441328
CAS No.: 1016533-76-8
M. Wt: 138.17 g/mol
InChI Key: RQQUWDLGVNTMTC-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-5-methylpyrazine is a heterocyclic compound that features a pyrazine ring substituted with a hydrazinylmethyl group and a methyl group. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)-5-methylpyrazine typically involves the reaction of 2-chloromethyl-5-methylpyrazine with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-chloromethyl-5-methylpyrazine+hydrazine hydrateThis compound\text{2-chloromethyl-5-methylpyrazine} + \text{hydrazine hydrate} \rightarrow \text{this compound} 2-chloromethyl-5-methylpyrazine+hydrazine hydrate→this compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydrazinylmethyl)-5-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitriles.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Azides, nitriles.

    Reduction: Hydrazones, amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

2-(Hydrazinylmethyl)-5-methylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-5-methylpyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-(Hydrazinylmethyl)pyrazine
  • 5-Methylpyrazine
  • 2-Methylpyrazine

Comparison: 2-(Hydrazinylmethyl)-5-methylpyrazine is unique due to the presence of both a hydrazinylmethyl group and a methyl group on the pyrazine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, the hydrazinyl group enhances its reactivity and potential for forming covalent bonds with biological targets, while the methyl group can influence its lipophilicity and membrane permeability.

Properties

CAS No.

1016533-76-8

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(5-methylpyrazin-2-yl)methylhydrazine

InChI

InChI=1S/C6H10N4/c1-5-2-9-6(3-8-5)4-10-7/h2-3,10H,4,7H2,1H3

InChI Key

RQQUWDLGVNTMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CNN

Origin of Product

United States

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